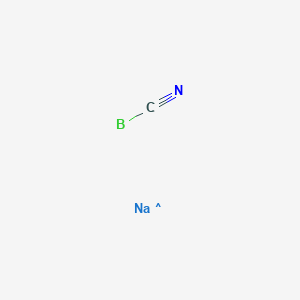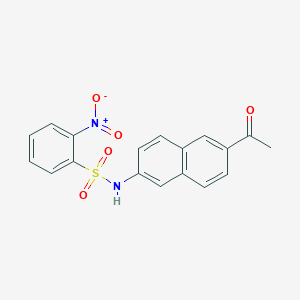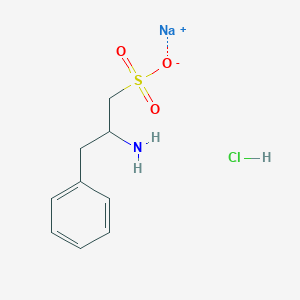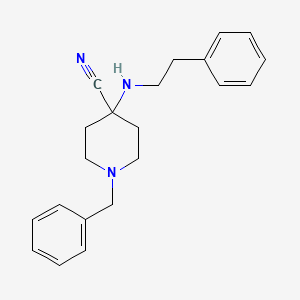
Sodium cyanoboronhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyanoboronhydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used extensively in organic synthesis for chemical reduction, particularly in the reduction of imines and carbonyls. Known for its selectivity and stability, this compound is a milder reductant compared to other conventional reducing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyanoboronhydride can be synthesized by reacting sodium borohydride (NaBH₄) with hydrogen cyanide (HCN) under controlled conditions. The reaction involves careful manipulation of reactant ratios and temperatures to ensure the formation of Na[BH₃(CN)] while minimizing side reactions .
Industrial Production Methods: In an industrial setting, this compound is typically produced by combining sodium cyanide (NaCN) with borane tetrahydrofuran (BH₃·THF). The reaction is carried out under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is then heated under reflux for several hours to complete the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyanoboronhydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces imines to amines. This compound is also used in the reduction of aldehydes, ketones, oximes, and enamines .
Common Reagents and Conditions:
Reductive Amination: this compound is used in the presence of an amine and a carbonyl compound. .
Reduction of Aldehydes and Ketones: The compound can reduce aldehydes and ketones to their corresponding alcohols under neutral or slightly acidic conditions
Major Products Formed:
Amines: From the reduction of imines.
Applications De Recherche Scientifique
Sodium cyanoboronhydride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective reduction of various functional groups.
Industry: It is used in the production of specialty chemicals and in processes requiring selective reduction.
Mécanisme D'action
The mechanism by which sodium cyanoboronhydride exerts its effects involves the transfer of hydride ions (H⁻) to the substrate. The electron-withdrawing cyanide group reduces the electrophilic capabilities of the boron atom, making the compound a milder reducing agent. This allows for selective reduction of imines and carbonyls without affecting other functional groups .
Comparaison Avec Des Composés Similaires
Sodium Borohydride (NaBH₄): A stronger reducing agent compared to sodium cyanoboronhydride.
Lithium Aluminium Hydride (LiAlH₄): An even stronger reducing agent than sodium borohydride, capable of reducing esters, carboxylic acids, and amides.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to this compound with comparable reactivity, often used in reductive aminations.
Uniqueness: this compound is unique due to its mild reducing properties and high selectivity. It is particularly useful in reactions where over-reduction needs to be avoided, making it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
CBNNa |
|---|---|
Poids moléculaire |
59.82 g/mol |
InChI |
InChI=1S/CBN.Na/c2-1-3; |
Clé InChI |
OAOPDYUHWPBJCW-UHFFFAOYSA-N |
SMILES canonique |
[B]C#N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)


![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)


![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
